

# Technical Guide: 2-Bromo-1-methoxypropane

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## Compound of Interest

Compound Name: 2-Bromo-1-methoxypropane

CAS No.: 22461-48-9

Cat. No.: B1268091

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## Precision Characterization, Synthesis, and Application in Drug Discovery

### Part 1: Executive Summary & Core Identity

**2-Bromo-1-methoxypropane** is a bifunctional aliphatic building block critical in medicinal chemistry for introducing the methoxy-isopropyl motif. Unlike simple alkyl halides, its dual functionality—an electrophilic secondary bromide and a Lewis-basic ether oxygen—creates unique reactivity profiles and stereochemical considerations.

This guide addresses the frequent confusion between **2-bromo-1-methoxypropane** and its regioisomer 1-bromo-2-methoxypropane. In drug development, misidentifying these isomers leads to "dead-end" structure-activity relationship (SAR) data.

## Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Property	Value	Technical Note
CAS Number	22461-48-9	Distinct from isomer (CAS 23465-33-0)
Formula		
Average MW	153.02 g/mol	Used for stoichiometric calculations
Monoisotopic Mass	151.98 ( ) 153.98 ( ) )	Critical for Mass Spec: Appears as 1:1 doublet
Boiling Point	~130–135 °C	Estimated; vacuum distillation recommended
Density	~1.35 g/mL	Denser than water; bottom layer in extraction
Chirality	Yes (C2 center)	Available as (R), (S), or racemate

## Part 2: Synthesis & Causality

### The Regioselectivity Challenge

Direct bromination of 1-methoxypropane is non-selective and yields inseparable mixtures. The only "Trustworthy" route for research-grade purity is the conversion of 1-methoxy-2-propanol using Phosphorus Tribromide (

).

Why

?

- Isomer Integrity: Unlike HBr, which induces carbocation rearrangements (hydride shifts) leading to regio-scrambling,

operates via an

mechanism on the intermediate phosphite ester.

- Stereocontrol: If starting with a chiral alcohol (e.g., (S)-1-methoxy-2-propanol), effects an inversion of configuration, yielding the (R)-bromide with high enantiomeric excess (ee).

## Validated Protocol: Mediated Conversion

Reagents:

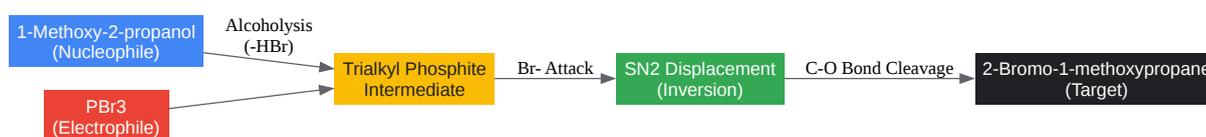
- Substrate: 1-Methoxy-2-propanol (1.0 equiv)
- Reagent:  
(0.35–0.40 equiv)
- Solvent: Dichloromethane (DCM) or Diethyl Ether ( )

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask under atmosphere. Charge with 1-methoxy-2-propanol and anhydrous DCM (0.5 M concentration).
- Thermal Control (Critical): Cool the solution to -10°C to 0°C.
  - Causality: The reaction is highly exothermic. Higher temperatures promote elimination to 1-methoxy-1-propene.
- Addition: Add dropwise over 30 minutes.
  - Observation: Solution may turn slightly yellow; white fumes (HBr) may evolve if moisture is present.

- Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
  - Monitoring: TLC (stain with ) or GC-MS.
- Quench: Re-cool to 0°C. Slowly add saturated (aq).
  - Safety: Vigorous gas evolution ( ) and hydrolysis of excess .
- Workup: Extract organic layer.[1][2] Wash with brine.[2] Dry over .[2]
- Purification: Vacuum distillation is required to remove phosphonic acid byproducts.

## Visualizing the Pathway



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Caption: Mechanistic flow of PBr<sub>3</sub>-mediated bromination. Note the S<sub>N</sub>2 displacement step which preserves regiochemistry while inverting stereochemistry.

## Part 3: Self-Validating Characterization (E-E-A-T)

In drug discovery, "trust but verify" is the standard. You must prove you synthesized the 2-bromo isomer and not the 1-bromo isomer.

## The "Smoking Gun" NMR Analysis

The chemical shift of the proton at the chiral center (C2) is the definitive differentiator.

Feature	Target: 2-Bromo-1-methoxypropane	Isomer: 1-Bromo-2-methoxypropane
Methine Proton (CH)	> 4.0 ppm (Multiplet)	< 3.6 ppm (Multiplet)
Logic	Deshielded by Bromine (Electronegativity ~2.96)	Deshielded by Oxygen (Electronegativity ~3.44) but Br effect on alpha-carbon is stronger in this specific scaffold.
Methyl Group ( )	Doublet, ~1.7 ppm	Doublet, ~1.2 ppm
Logic	Beta to Oxygen, Alpha to Bromine	Beta to Bromine, Alpha to Oxygen

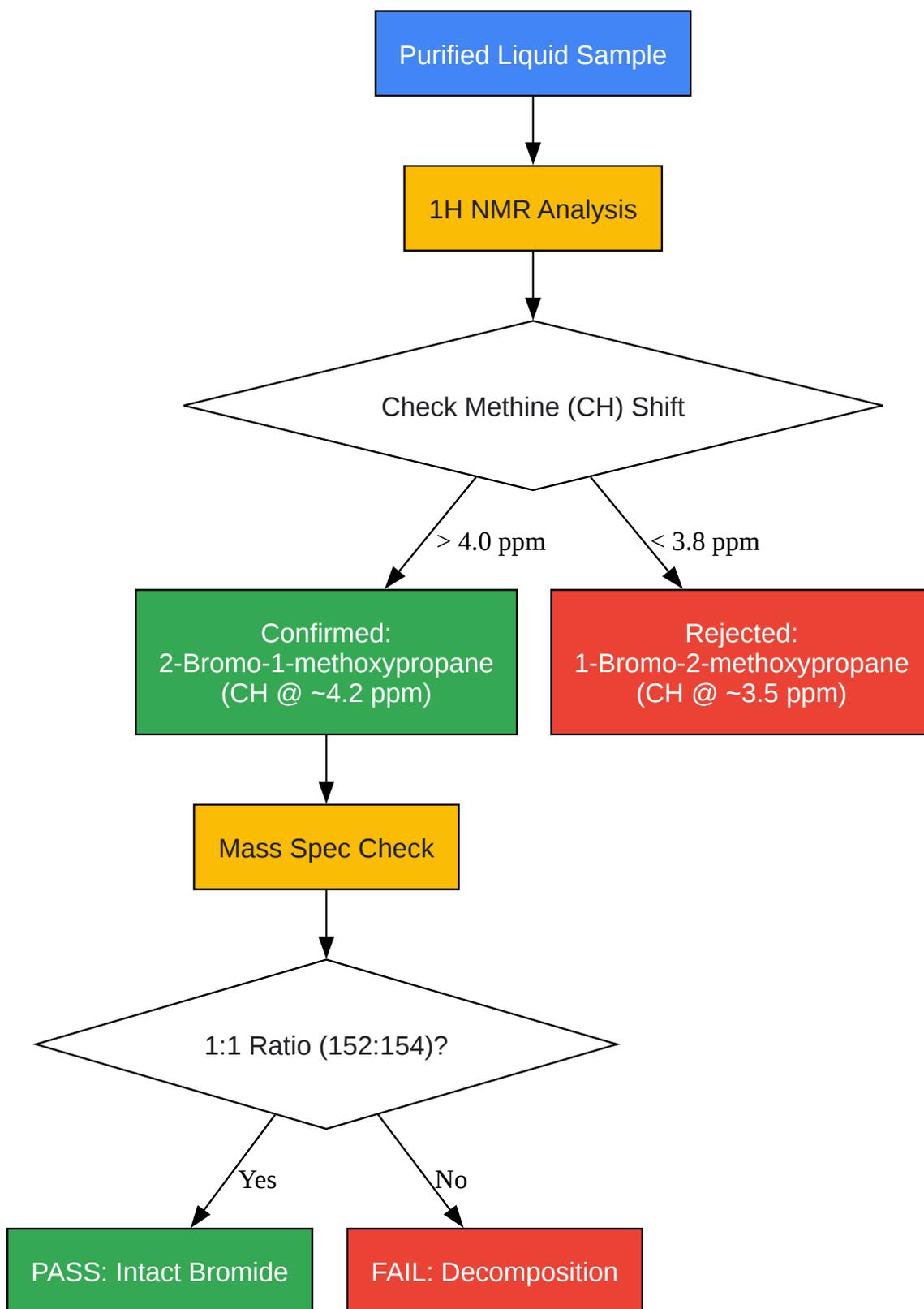
## Mass Spectrometry Validation

Do not look for a single peak at 153.

- Expected Pattern: Two peaks of nearly equal intensity separated by 2 units ( and ).
- m/z 152: Contains .
- m/z 154: Contains .

- If you see a dominant single peak at 153, your product has debrominated or is not the alkyl halide.

## Analytical Decision Tree



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Caption: Analytical workflow to distinguish the target molecule from its regioisomer and confirm isotopic integrity.

## Part 4: Applications in Drug Development

### The "Methoxy-Isopropyl" Pharmacophore

This moiety is frequently used to modulate lipophilicity (LogP) and metabolic stability. The ether oxygen can act as a weak hydrogen bond acceptor, influencing binding affinity in kinase inhibitors or GPCR ligands.

### Nucleophilic Substitution ( )

The secondary bromine is a good leaving group, though sterically hindered compared to primary bromides.

- Reaction with Amines: Forms secondary/tertiary amines. Requires heat and a non-nucleophilic base (e.g., DIPEA) to scavenge HBr.
- Reaction with Phenols: Williamson ether synthesis to create aryl-alkyl ethers.
  - Note: Competition with E2 elimination is a risk. Use polar aprotic solvents (DMF, DMSO) and softer bases ( ) rather than strong alkoxides ( ) to favor substitution over elimination.

### Safety & Handling

- GHS Hazards: Flammable Liquid (Cat 3), Acute Tox (Oral), Skin Irritant.
- Alkylating Agent: As a reactive alkyl halide, it is a potential genotoxin. Handle in a fume hood with proper PPE (nitrile gloves, goggles).

### References

- PubChem.**2-Bromo-1-methoxypropane** Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of PBr<sub>3</sub> alcohol conversion and inversion of stereochemistry).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Principles of NMR shifts for alkyl halides vs ethers).

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## Sources

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- [2. benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
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